2-Acetamido-4-methanesulfonylbutanoic acid
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Overview
Description
2-Acetamido-4-methanesulfonylbutanoic acid is an organic compound with the molecular formula C7H13NO5S and a molecular weight of 223.24682 g/mol . This compound is characterized by the presence of an acetamido group, a methanesulfonyl group, and a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-methanesulfonylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as this compound precursors.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-methanesulfonylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the acetamido or methanesulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-4-methanesulfonylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-(methylsulfinyl)butanoic acid: This compound has a similar structure but contains a sulfinyl group instead of a sulfonyl group.
2-Acetamido-4-methanesulfinylbutanoic acid: Another similar compound with a methanesulfinyl group.
Uniqueness
2-Acetamido-4-methanesulfonylbutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO5S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-acetamido-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C7H13NO5S/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
IVORICMEPQUECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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